methyl 2-ethyl-3-hydroxybutanoate
Description
Methyl 2-ethyl-3-hydroxybutanoate is a branched-chain ester with a methyl ester group, an ethyl substituent at the second carbon, and a hydroxyl group at the third carbon of the butanoate backbone.
Properties
CAS No. |
60665-95-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(5(2)8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
InChI Key |
KXKVYUMZPVUXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-ethyl-3-hydroxybutanoate can be synthesized through the esterification of 2-ethyl-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 2-ethyl-3-hydroxybutyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: The compound can be reduced to yield 2-ethyl-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: 2-ethyl-3-hydroxybutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with methyl 2-ethyl-3-hydroxybutanoate, differing in ester groups, substituent positions, or functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₄O₃ | 146.18 (inferred) | Not available | Methyl ester, 2-ethyl, 3-hydroxy |
| Methyl 2-hydroxy-3-methylbutanoate | C₆H₁₂O₃ | 132.16 | 17417-00-4 | Methyl ester, 2-hydroxy, 3-methyl |
| Ethyl 2-ethyl-3-hydroxybutanoate | C₈H₁₆O₃ | 160.21 | 5465-11-2 | Ethyl ester, 2-ethyl, 3-hydroxy |
| Ethyl 3-hydroxy-3-methylbutanoate | C₇H₁₂O₃ | 146.18 | 18267-36-2 | Ethyl ester, geminal 3-hydroxy, 3-methyl |
| Ethyl 2-hydroxy-3-methylbutanoate | C₇H₁₄O₃ | 146.18 | 129025-85-0 | Ethyl ester, 2-hydroxy, 3-methyl (chiral) |
Key Observations :
- Substituent Position: The 2-ethyl and 3-hydroxy groups in this compound create a vicinal di-substitution, which may enhance hydrogen bonding and solubility compared to geminal substitutions (e.g., ethyl 3-hydroxy-3-methylbutanoate) .
- Functional Groups: The presence of an acetyl group in ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9) introduces ketone reactivity, distinguishing it from hydroxy-substituted analogs .
Physicochemical Properties
Available data for analogs highlight trends in solubility, stability, and thermodynamic behavior:
- Ethyl 3-Hydroxy-3-Methylbutanoate: Thermodynamic Properties: Standard evaporation enthalpy (ΔH°vap) = 55.3 kJ/mol, water solubility (log S) = -0.76, indicating moderate hydrophilicity . Critical Pressure: Estimated at 3.43 MPa via the Joback method .
- Methyl 2-Hydroxy-3-Methylbutanoate: Chirality: The (S)-enantiomer (CAS 21632-23-5) is used in asymmetric synthesis due to its stereochemical purity .
- Ethyl 2-Ethyl-3-Hydroxybutanoate: Commercial Status: Discontinued in commercial catalogs, suggesting synthesis challenges or niche applications .
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